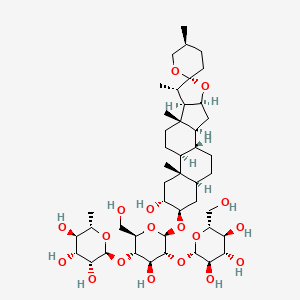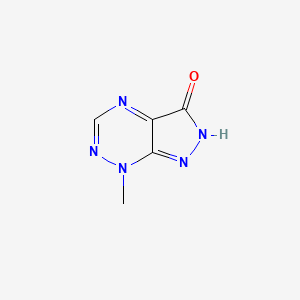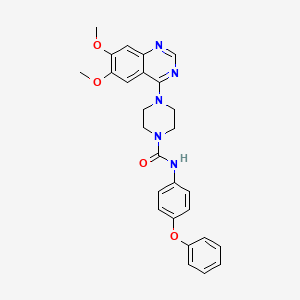
PDGFR Tyrosine Kinase Inhibitor III
Overview
Description
Preparation Methods
The synthesis of GTPL6019 involves several steps, including the use of specific reagents and reaction conditions. While detailed synthetic routes are proprietary, general methods for synthesizing such compounds typically involve:
Initial Formation: The initial formation of the core structure through a series of organic reactions, such as condensation or cyclization.
Functional Group Modifications: Introduction of functional groups through substitution reactions.
Purification: Purification of the compound using techniques like chromatography to ensure high purity.
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to increase yield and reduce costs. This may involve continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
GTPL6019 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GTPL6019 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinase receptors.
Biology: In biological research, it helps in understanding cell signaling pathways and their role in cancer progression.
Medicine: Its potential anticancer activity makes it a candidate for drug development and therapeutic studies.
Industry: In the pharmaceutical industry, it is used in the development of targeted cancer therapies.
Mechanism of Action
GTPL6019 exerts its effects by inhibiting the activity of platelet-derived growth factor receptors. These receptors are involved in cell growth and division. By blocking these receptors, GTPL6019 can prevent the proliferation of cancer cells. The molecular targets include the tyrosine kinase domain of the receptors, and the pathways involved are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
GTPL6019 is unique in its specific inhibition of platelet-derived growth factor receptors. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Compared to these compounds, GTPL6019 offers a more targeted approach, potentially reducing side effects and increasing efficacy in specific cancer types.
Properties
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPTKHSGKBHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447892 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205254-94-0 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


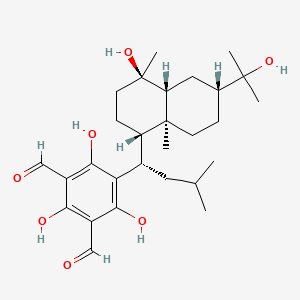
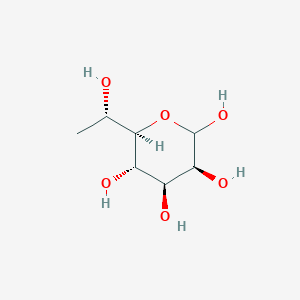
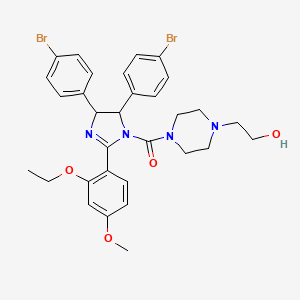
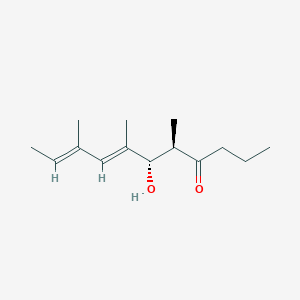
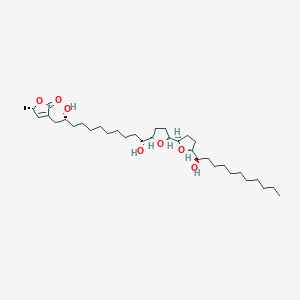

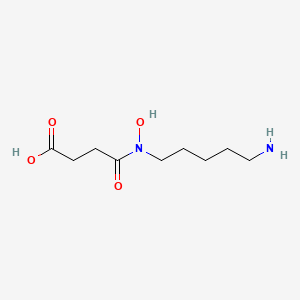
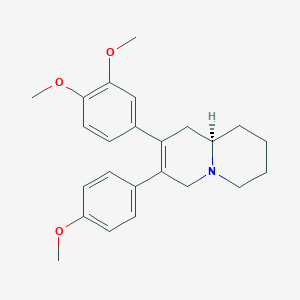
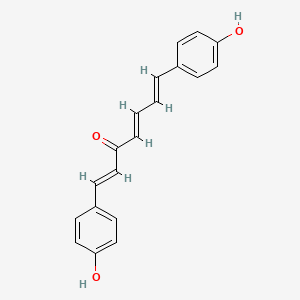

![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
